

A Comparative Guide to Tungsten Disulfide and Molybdenum Disulfide Transistors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tungsten disulfide

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For researchers, scientists, and professionals in drug development, the selection of optimal materials for next-generation biosensors and electronics is paramount. Among the leading two-dimensional (2D) materials, **tungsten disulfide** (WS₂) and molybdenum disulfide (MoS₂) have emerged as strong contenders for field-effect transistors (FETs). This guide provides an objective, data-driven comparison of their performance, supported by experimental findings.

This analysis is primarily based on a comprehensive benchmarking study of 230 MoS₂ and 160 WS₂ FETs, fabricated from monolayer films grown by metal-organic chemical vapor deposition (MOCVD).[1][2][3][4][5][6] This large-scale comparison provides statistically significant data on key performance indicators, offering valuable insights into the technological viability of these materials for future integrated circuits.[1][2][5]

Executive Summary: Performance at a Glance

While both WS₂ and MoS₂ exhibit excellent potential for transistor applications, key differences in their performance metrics are observed. Notably, WS₂ transistors have demonstrated a record-high carrier mobility, showing a 1.5-fold improvement over the best previously reported values.[1][2][5][7] Conversely, MoS₂ FETs tend to exhibit lower contact resistance and a more ideal subthreshold swing. A detailed breakdown of these and other parameters is presented in the subsequent sections.

Quantitative Performance Comparison

The following tables summarize the median values of key performance metrics for both WS₂ and MoS₂ FETs, as determined in a large-scale benchmarking study.^[1]

Performance Metric	Tungsten Disulfide (WS ₂) FETs	Molybdenum Disulfide (MoS ₂) FETs	Key Observation
Field-Effect Electron Mobility (μFE)	33 cm ² V ⁻¹ s ⁻¹ ^{[1][2][4][5][7]}	30 cm ² V ⁻¹ s ⁻¹ ^[3]	WS ₂ demonstrates higher champion mobility.
On/Off Current Ratio (I _{max} /I _{min})	2.1 x 10 ⁷ ^[3]	2.1 x 10 ⁷ ^[3]	Both materials exhibit excellent and comparable on/off ratios.
Threshold Voltage (V _{t,lin})	6.4 V ^[1]	2.9 V ^[1]	WS ₂ shows a more positive threshold voltage.
Subthreshold Swing (SS ₄)	541.4 mV dec ⁻¹ ^[1]	431.9 mV dec ⁻¹ ^[1]	MoS ₂ exhibits a subthreshold swing closer to the ideal limit.
Contact Resistance (R _c)	29.2 kΩ-μm (at nS = 4.4 x 10 ¹² cm ⁻²) ^[1]	9.2 kΩ-μm (at nS = 1 x 10 ¹³ cm ⁻²) ^[1]	MoS ₂ generally presents lower contact resistance.

In-Depth Analysis of Key Performance Metrics

Electron Mobility

Field-effect electron mobility is a critical parameter that dictates the on-state performance of a transistor. In the benchmarked study, the "champion" long-channel WS₂ FETs demonstrated an electron mobility of 33 cm² V⁻¹ s⁻¹, surpassing the 30 cm² V⁻¹ s⁻¹ observed for the best MoS₂ FETs.^[3] This represents a significant advancement, highlighting the potential of WS₂ for high-performance applications.^{[1][2][5][7]}

On/Off Current Ratio

A high on/off current ratio is essential for digital logic applications to distinguish between the "on" and "off" states. Both MoS₂ and WS₂ FETs exhibited a median on/off ratio of 2.1×10^7 , indicating their suitability for switching applications.[3]

Threshold Voltage

The threshold voltage for WS₂ FETs was found to be consistently more positive than for MoS₂ FETs.[1] This is attributed to a lower intrinsic n-type doping in WS₂ compared to MoS₂. [1] The choice between the two materials might therefore also depend on the desired threshold voltage for a specific circuit design.

Subthreshold Swing

The subthreshold swing (SS) indicates how effectively a transistor can be switched from the off-state to the on-state. A smaller SS value is desirable. The median SS for MoS₂ FETs was 431.9 mV/dec, which is lower than the 541.4 mV/dec observed for WS₂ FETs.[1] The deviation from the ideal 60 mV/dec is associated with the presence of interface traps.[1]

Contact Resistance

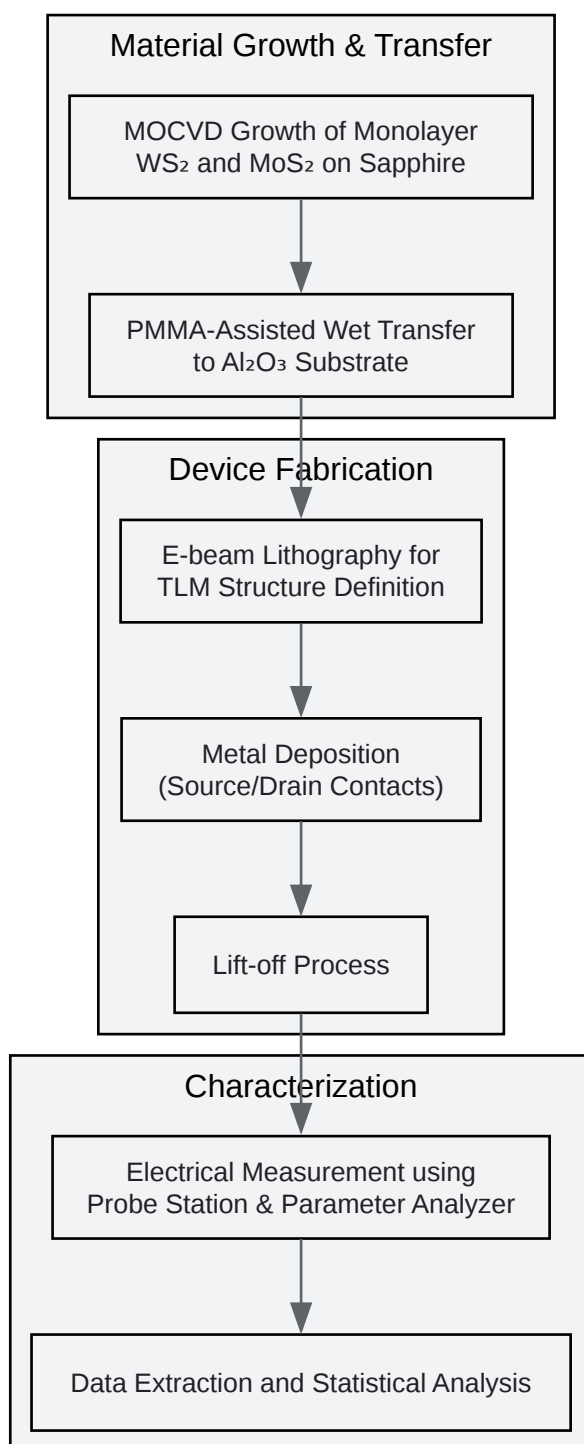
Lowering contact resistance is a major challenge in the development of 2D material-based devices.[8][9][10][11][12] The study revealed that MoS₂ FETs had a significantly lower median contact resistance (9.2 kΩ-μm) compared to WS₂ FETs (29.2 kΩ-μm) at their respective maximum carrier densities.[1] However, it is important to note that when compared at a similar carrier concentration, the contact resistances were more comparable.[1] Strategies such as using a MoS₂ interlayer for WS₂ transistors have been shown to effectively reduce contact resistance by over 60%.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following experimental methodologies were employed in the benchmark study:

Device Fabrication Workflow

The fabrication process for the benchmarked transistors involved several key steps, from material growth to device characterization. This workflow is crucial for producing consistent and high-quality devices.

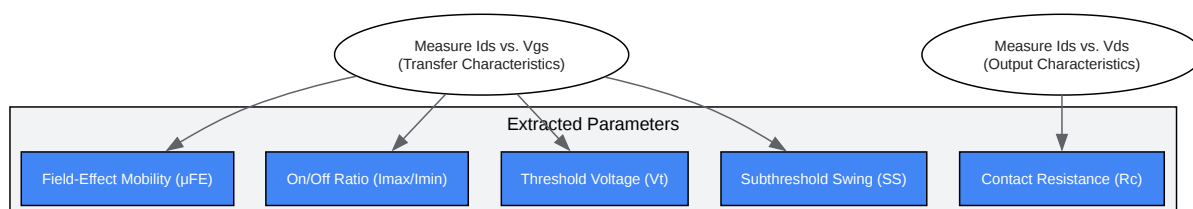


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Device Fabrication and Characterization Workflow

Parameter Extraction Methodology

The extraction of key performance metrics from the raw electrical data followed a standardized procedure to ensure accurate and comparable results.



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Key Parameter Extraction from Electrical Measurements

Conclusion

Both **tungsten disulfide** and molybdenum disulfide are highly promising channel materials for next-generation field-effect transistors. The choice between them will likely be application-dependent. WS₂ offers the advantage of higher electron mobility, making it a strong candidate for high-performance electronics. MoS₂, on the other hand, demonstrates benefits in terms of lower contact resistance and a more ideal subthreshold swing, which are critical for low-power applications.

The comprehensive data presented in this guide, derived from a large-scale statistical study, provides a solid foundation for researchers and engineers to make informed decisions in the rapidly advancing field of 2D electronics. Further advancements in material growth, device fabrication, and contact engineering will continue to unlock the full potential of both WS₂ and MoS₂ transistors.

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- To cite this document: BenchChem. [A Comparative Guide to Tungsten Disulfide and Molybdenum Disulfide Transistors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075915#benchmarking-tungsten-disulfide-transistors-against-mos]

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